molecular formula C7H12O4 B2918287 Methyl 3-methoxyoxolane-3-carboxylate CAS No. 1849208-21-4

Methyl 3-methoxyoxolane-3-carboxylate

Cat. No.: B2918287
CAS No.: 1849208-21-4
M. Wt: 160.169
InChI Key: SXZUQISHAIFDRZ-UHFFFAOYSA-N
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Description

Methyl 3-methoxyoxolane-3-carboxylate is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol It is a derivative of oxolane, featuring a methoxy group and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxyoxolane-3-carboxylate typically involves the reaction of oxolane derivatives with methanol and a suitable catalyst. One common method is the esterification of 3-hydroxyoxolane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyoxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Methyl 3-methoxyoxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methoxyoxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Properties

IUPAC Name

methyl 3-methoxyoxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-6(8)7(10-2)3-4-11-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZUQISHAIFDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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